molecular formula C17H17Cl2NO2 B4756300 N-(2,3-dichlorophenyl)-2-(2,3,5-trimethylphenoxy)acetamide

N-(2,3-dichlorophenyl)-2-(2,3,5-trimethylphenoxy)acetamide

Cat. No. B4756300
M. Wt: 338.2 g/mol
InChI Key: GIBQVTYONIZLGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorophenyl)-2-(2,3,5-trimethylphenoxy)acetamide, commonly known as DCPAA, is a chemical compound that has gained significant attention in scientific research. It is a synthetic organic compound that belongs to the family of amides. DCPAA has shown potential in various research applications, including its use as an insecticide, herbicide, and fungicide.

Mechanism of Action

The mechanism of action of DCPAA involves the inhibition of acetylcholinesterase (AChE), an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. DCPAA binds to the active site of AChE, preventing the breakdown of acetylcholine and leading to an accumulation of the neurotransmitter in the synaptic cleft. This accumulation results in overstimulation of the nervous system, leading to paralysis and death in pests and pathogens.
Biochemical and Physiological Effects:
DCPAA has been shown to have potent activity against pests and pathogens, leading to its use as an insecticide, herbicide, and fungicide. However, DCPAA can also have adverse effects on non-target organisms, such as humans and wildlife. The accumulation of acetylcholine in the nervous system can lead to overstimulation, resulting in symptoms such as muscle weakness, tremors, and convulsions. Additionally, DCPAA has been shown to have potential carcinogenic effects, leading to concerns about its safety.

Advantages and Limitations for Lab Experiments

DCPAA has several advantages for use in lab experiments. It is a highly potent compound, making it useful for studying the mechanism of action of AChE inhibitors. Additionally, DCPAA is readily available and relatively inexpensive, making it accessible for a wide range of research applications. However, DCPAA also has several limitations. Its potential toxicity and carcinogenic effects make it difficult to work with, requiring strict safety precautions. Additionally, the use of DCPAA in lab experiments may not accurately reflect its effects in real-world environments.

Future Directions

DCPAA has shown significant potential in various scientific research applications, and there are several future directions for its study. One area of research is the development of safer and more effective AChE inhibitors for use as insecticides, herbicides, and fungicides. Additionally, DCPAA has shown potential as a therapeutic agent in the treatment of neurodegenerative disorders, and further research is needed to explore this potential. Finally, the synthesis of other organic compounds using DCPAA as a starting material is an area of research that has yet to be fully explored.

Scientific Research Applications

DCPAA has shown potential in various scientific research applications. It has been extensively studied as an insecticide, herbicide, and fungicide due to its potent activity against pests and pathogens. DCPAA has also been studied for its potential as a therapeutic agent in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. Additionally, DCPAA has been used in the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals.

properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-(2,3,5-trimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO2/c1-10-7-11(2)12(3)15(8-10)22-9-16(21)20-14-6-4-5-13(18)17(14)19/h4-8H,9H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBQVTYONIZLGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCC(=O)NC2=C(C(=CC=C2)Cl)Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dichlorophenyl)-2-(2,3,5-trimethylphenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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